3-Amino-4-hydroxy-5-methoxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-4-hydroxy-5-methoxybenzoic acid: is an organic compound with the molecular formula C8H9NO4 It is a derivative of benzoic acid, characterized by the presence of amino, hydroxy, and methoxy functional groups on the benzene ring
Scientific Research Applications
Chemistry:
- Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology:
- Studied for its potential role in enzyme inhibition and interaction with biological macromolecules.
Medicine:
- Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry:
- Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
Target of Action
It is known that this compound is a derivative of benzoic acid, which has been reported to have antimicrobial properties . Therefore, it is possible that this compound may interact with microbial cells or enzymes as its primary targets.
Biochemical Pathways
This could lead to the inhibition of microbial growth or even cell death .
Pharmacokinetics
Like other benzoic acid derivatives, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
Based on its potential antimicrobial properties, it may lead to the disruption of microbial cell walls, inhibition of essential enzymes, and ultimately, the death of microbial cells .
Action Environment
The action, efficacy, and stability of 3-Amino-4-hydroxy-5-methoxybenzoic acid may be influenced by various environmental factors. These could include pH, temperature, and the presence of other substances that could interact with the compound. For instance, the compound’s antimicrobial activity could be enhanced or diminished by the presence of other antimicrobial agents. Its stability could also be affected by exposure to light, heat, or certain chemicals .
Safety and Hazards
Future Directions
3-Amino-4-hydroxy-5-methoxybenzoic acid has potential applications in the separation and recovery of Pd (II) from a mixed solution containing Pt, Pd, and Rh . It is also used in the synthesis of carbazole alkaloids mukonine and mukonidine , indicating its potential in the development of new pharmaceuticals.
Biochemical Analysis
Biochemical Properties
It is known to play a role in polyketide biosynthesis . An O-methyltransferase-like protein, AlpH, is responsible for the hydrazine incorporation in kinamycin biosynthesis . AlpH catalyses a unique SAM-independent coupling of L-glutamylhydrazine and polyketide intermediate via a rare Mannich reaction in polyketide biosynthesis .
Cellular Effects
It has been suggested that it may have an impact on cardiomyocyte contraction
Molecular Mechanism
It is known to be involved in the biosynthesis of kinamycin, a diazo natural product . The enzyme AlpH catalyses a unique coupling of L-glutamylhydrazine and a polyketide intermediate, which is a key step in the biosynthesis of kinamycin .
Temporal Effects in Laboratory Settings
It is known that the compound has a sublimation enthalpy of 136.1 ± 1.0 kJ/mol .
Metabolic Pathways
It is known to be involved in the biosynthesis of kinamycin .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Oxidation Reaction: One method involves the oxidation of p-cresol with hydrogen peroxide in the presence of a base to yield 3-amino-4-hydroxy-5-methoxybenzoic acid.
Double Bond Oxidation: Another method involves the oxidation of p-cresol with peroxy alcohols, such as peroxyethanol, to produce the desired compound.
Industrial Production Methods: Industrial production typically follows similar synthetic routes but on a larger scale, ensuring the reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinones.
Reduction: Reduction reactions can target the amino group, converting it to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products:
Oxidation: Quinones.
Reduction: Amines.
Substitution: Various substituted benzoic acids.
Comparison with Similar Compounds
3-Amino-4-hydroxybenzoic acid: Lacks the methoxy group, which may affect its solubility and reactivity.
3-Amino-5-methoxybenzoic acid: Lacks the hydroxy group, which may influence its hydrogen bonding capabilities.
4-Amino-3-methoxybenzoic acid: The position of the amino and methoxy groups is different, potentially altering its chemical properties and biological activity.
Uniqueness: 3-Amino-4-hydroxy-5-methoxybenzoic acid is unique due to the specific arrangement of its functional groups, which can influence its reactivity and interaction with biological targets. The presence of both hydroxy and methoxy groups on the benzene ring provides a balance between hydrophilicity and lipophilicity, making it a versatile compound for various applications.
Properties
IUPAC Name |
3-amino-4-hydroxy-5-methoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c1-13-6-3-4(8(11)12)2-5(9)7(6)10/h2-3,10H,9H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBLOPJCGAMGGRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.